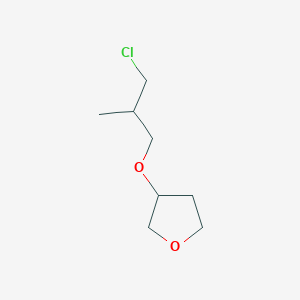
3-(3-Chloro-2-methylpropoxy)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-2-methylpropoxy)oxolane is a chemical compound with the molecular formula C₈H₁₅ClO₂ and a molecular weight of 178.66 g/mol . It is used primarily for research purposes and has various applications in scientific studies.
Chemical Reactions Analysis
3-(3-Chloro-2-methylpropoxy)oxolane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(3-Chloro-2-methylpropoxy)oxolane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: It may be used in studies involving cellular processes and biochemical pathways.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2-methylpropoxy)oxolane involves its interaction with specific molecular targets and pathways. The compound can participate in nucleophilic substitution reactions, where it acts as an electrophile, allowing nucleophiles to attack and form new bonds. This mechanism is crucial in various synthetic processes and biochemical reactions .
Comparison with Similar Compounds
3-(3-Chloro-2-methylpropoxy)oxolane can be compared with other similar compounds, such as:
2-Methyloxolane: A bio-based solvent used for the extraction of natural products.
3-Chloro-2-methyl-1-propene: Used as an organic solvent and intermediate in the synthesis of various compounds.
The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for particular applications in research and industry.
Properties
Molecular Formula |
C8H15ClO2 |
|---|---|
Molecular Weight |
178.65 g/mol |
IUPAC Name |
3-(3-chloro-2-methylpropoxy)oxolane |
InChI |
InChI=1S/C8H15ClO2/c1-7(4-9)5-11-8-2-3-10-6-8/h7-8H,2-6H2,1H3 |
InChI Key |
YQQLECWLSBFJAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1CCOC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



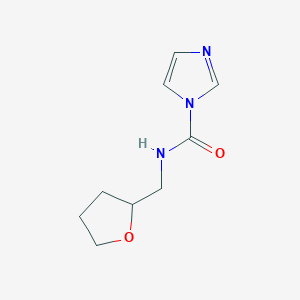
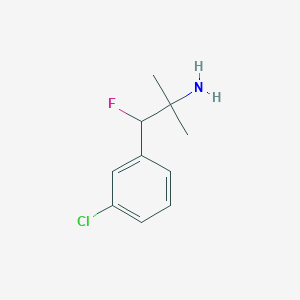
![tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate](/img/structure/B13171934.png)
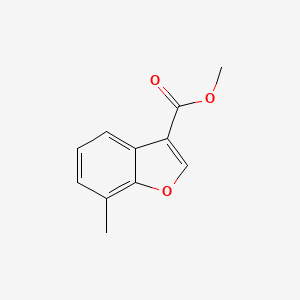
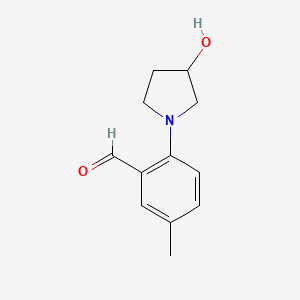
![3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid](/img/structure/B13171971.png)
![1-[2-(Aminomethyl)cyclohexyl]ethan-1-one](/img/structure/B13171984.png)
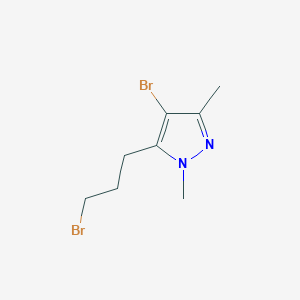
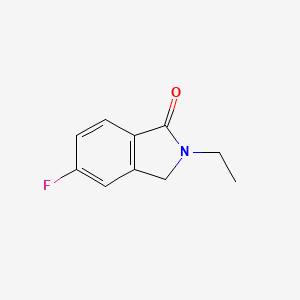

![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal](/img/structure/B13172013.png)
![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13172016.png)

